1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC9685847
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H18N2O |
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Molecular Weight | 278.3 g/mol |
IUPAC Name | 1-methyl-N-(2-phenylethyl)indole-5-carboxamide |
Standard InChI | InChI=1S/C18H18N2O/c1-20-12-10-15-13-16(7-8-17(15)20)18(21)19-11-9-14-5-3-2-4-6-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,21) |
Standard InChI Key | FOCONWLHDFSXLQ-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
1-Methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide belongs to the indole carboxamide family, characterized by a bicyclic indole core substituted at the 1-position with a methyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-phenylethyl group. Its molecular formula is , with a molecular weight of 292.38 g/mol.
The indole scaffold consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at the 1- and 5-positions modulate electronic and steric properties, influencing receptor interactions. The 1-methyl group enhances metabolic stability by reducing oxidative deamination, while the 5-carboxamide introduces hydrogen-bonding capabilities critical for target engagement .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis of 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide is documented, analogous methodologies from indole-2-carboxamide synthesis provide a plausible pathway :
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Indole Core Formation: The Hemetsberger–Knittel reaction could construct the 5-substituted indole scaffold. Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde, followed by thermolytic cyclization, yields indole-2-carboxylates. Adapting this for 5-substitution would require regioselective control during cyclization.
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Carboxamide Introduction: Hydrolysis of the ester to a carboxylic acid (), followed by coupling with 2-phenylethylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar reagents, would install the carboxamide group.
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N1-Methylation: Quaternization of the indole nitrogen using methyl iodide under basic conditions completes the synthesis.
Structural Modifications
Key structural features influencing activity in related indole carboxamides include :
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C3 Substituents: Alkyl chains at C3 enhance binding affinity for cannabinoid receptors. While the target compound lacks a C3 substituent, this absence may shift selectivity toward other targets.
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Amide Linker Length: A two-carbon linker between the indole and phenyl groups optimizes allosteric modulation. The 2-phenylethyl group in this compound aligns with this design principle.
Pharmacological Profile
Receptor Interactions
Although direct data on this compound are unavailable, structural analogs exhibit activity at cannabinoid type 1 (CB1) receptors. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (ORG27569) acts as a CB1 allosteric modulator with a of 259.3 nM and cooperativity () of 24.5 . The absence of a C3 alkyl chain in 1-methyl-N-(2-phenylethyl)-1H-indole-5-carboxamide likely reduces CB1 affinity but may confer selectivity for other targets, such as serotonin or sigma receptors.
Functional Effects
Indole carboxamides often display biased signaling. For instance, ORG27569 inhibits CB1-mediated G-protein coupling while enhancing β-arrestin-dependent ERK1/2 phosphorylation . The phenylethyl group in the target compound may similarly bias signaling pathways, though empirical validation is required.
Structure-Activity Relationships (SAR)
Critical SAR insights from indole-2-carboxamides :
Feature | Impact on Activity |
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C3 Substituent | Longer alkyl chains (e.g., hexyl) improve but reduce |
Amide Linker | Two-carbon linkers optimize cooperativity; shorter linkers abolish activity |
Amino Substituent | Dimethylamino groups enhance binding affinity compared to piperidinyl groups |
Applying these principles to the target compound:
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No C3 Substituent: Likely reduces steric hindrance, potentially increasing accessibility to orthosteric sites.
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Phenylethyl Group: The aromatic ring may engage in π-π interactions with hydrophobic receptor pockets.
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